4-(1,3-Dioxolan-2-yl)butan-2-one
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Overview
Description
4-(1,3-Dioxolan-2-yl)butan-2-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is particularly interesting due to its stability and reactivity, making it useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxolan-2-yl)butan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide, which allow for high yields and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step synthesis.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms.
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol: A similar compound with a hydroxyl group.
Uniqueness: 4-(1,3-Dioxolan-2-yl)butan-2-one is unique due to its specific ring structure and stability, which makes it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .
Properties
CAS No. |
61497-52-7 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(8)2-3-7-9-4-5-10-7/h7H,2-5H2,1H3 |
InChI Key |
ICHFRLADEPNDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1OCCO1 |
Origin of Product |
United States |
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